molecular formula C30H64N2 B14339555 N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine CAS No. 98093-38-0

N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine

Cat. No.: B14339555
CAS No.: 98093-38-0
M. Wt: 452.8 g/mol
InChI Key: VRRIQGRPCSMRKM-UHFFFAOYSA-N
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Description

N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine is an organic compound that belongs to the class of diamines It features two secondary amine functional groups, which are attached to a central ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with tridecylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine involves large-scale reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The secondary amine groups can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized as a surfactant in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The secondary amine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A similar compound with two secondary amine groups but shorter alkyl chains.

    N,N-Dimethylethylenediamine: Another related compound with a similar structure but different alkyl substituents.

Uniqueness

N~1~,N~2~-Dimethyl-N~1~,N~2~-ditridecylethane-1,2-diamine is unique due to its long tridecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.

Properties

CAS No.

98093-38-0

Molecular Formula

C30H64N2

Molecular Weight

452.8 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-di(tridecyl)ethane-1,2-diamine

InChI

InChI=1S/C30H64N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-31(3)29-30-32(4)28-26-24-22-20-18-16-14-12-10-8-6-2/h5-30H2,1-4H3

InChI Key

VRRIQGRPCSMRKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN(C)CCN(C)CCCCCCCCCCCCC

Origin of Product

United States

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